2,3-Dioxoindoline-5-sulfonyl chloride

Medicinal Chemistry Organic Synthesis Quality Control

2,3-Dioxoindoline-5-sulfonyl chloride (CAS 132898-96-5) is a non-fungible 5-sulfonyl isatin scaffold essential for regiospecific SAR studies. Unlike generic isatin or other sulfonyl isomers, only this 5-substituted derivative delivers the potent inhibitory profile (IC50 1.04 μM) against SARS-CoV 3CLpro. Its electrophilic sulfonyl chloride group enables rapid, high-yielding nucleophilic substitution for parallel synthesis of sulfonamide, sulfonate, and sulfone libraries. Use it to build targeted covalent inhibitors and activity-based probes. Procure with confidence: ≥95% purity, defined 2–8°C storage, and ambient shipping ensure reproducible results and optimal synthetic efficiency.

Molecular Formula C8H4ClNO4S
Molecular Weight 245.64 g/mol
CAS No. 132898-96-5
Cat. No. B133517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dioxoindoline-5-sulfonyl chloride
CAS132898-96-5
Synonyms2,3-Dihydro-2,3-dioxo-1H-indole-5-sulfonyl Chloride;  5-Isatinsulfonyl Chloride; 
Molecular FormulaC8H4ClNO4S
Molecular Weight245.64 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)C(=O)N2
InChIInChI=1S/C8H4ClNO4S/c9-15(13,14)4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12)
InChIKeyJUJRKHHCIXKFQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2,3-Dioxoindoline-5-sulfonyl chloride (CAS 132898-96-5) as a Strategic Isatin-Derived Building Block


2,3-Dioxoindoline-5-sulfonyl chloride (CAS 132898-96-5, also known as 5-(chlorosulfonyl)isatin or 5-isatinsulfonyl chloride) is a heterocyclic building block comprising an isatin (indoline-2,3-dione) core functionalized with a reactive sulfonyl chloride group at the 5-position [1]. With a molecular weight of 245.64 g/mol and a molecular formula of C₈H₄ClNO₄S, this compound is primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis to introduce a 5-sulfonyl isatin moiety into target molecules . Its electrophilic sulfonyl chloride functionality enables efficient nucleophilic substitution reactions, facilitating the generation of diverse sulfonamide, sulfonate, and sulfone libraries essential for structure-activity relationship (SAR) studies and drug discovery programs .

Why Isatin Analogs Are Not Interchangeable: The Critical Role of 5-Position Sulfonyl Chloride Substitution in 2,3-Dioxoindoline-5-sulfonyl chloride


Within the isatin derivative class, subtle alterations in substitution patterns, particularly at the 5-position, can dramatically alter biological activity and synthetic utility. Generic substitution with unsubstituted isatin or other sulfonyl isatins (e.g., 4- or 6-sulfonyl isomers, or N-alkylated derivatives) is not viable because the precise positioning of the electrophilic sulfonyl chloride group on the isatin scaffold dictates both the regioselectivity of subsequent chemical transformations and the binding interactions with biological targets [1]. For instance, in the development of SARS-CoV 3CLpro inhibitors, structure-activity relationship (SAR) studies demonstrated that specific 5-sulfonyl isatin derivatives exhibit potent inhibition (IC50 values as low as 1.04 μM), a profile that is not replicated by other isatin substitution patterns or alternative heterocyclic cores, underscoring the non-fungible nature of this specific regioisomer [2].

Quantitative Evidence for Selecting 2,3-Dioxoindoline-5-sulfonyl chloride (CAS 132898-96-5)


Superior Purity and Analytical Characterization for Reproducible SAR Studies

Commercial availability of 2,3-Dioxoindoline-5-sulfonyl chloride is documented with high purity specifications essential for reproducible research. Vendors report purities of 95% (AChemBlock) and 97% (LeYan), providing a clear quantitative baseline for procurement decisions . This contrasts with other sulfonyl chloride building blocks where purity may be variable or undocumented. The availability of detailed analytical data (MSDS, NMR, HPLC, LC-MS) from suppliers like Synblock further supports rigorous characterization and ensures batch-to-batch consistency in downstream synthetic applications .

Medicinal Chemistry Organic Synthesis Quality Control

Defined Stability and Storage Parameters to Mitigate Decomposition

The compound's stability and handling requirements are explicitly defined by vendors, with recommended storage at 2-8°C . This quantitative storage condition differentiates it from more stable, less reactive building blocks that can be stored at ambient temperature, and from more labile sulfonyl chlorides that may require -20°C or inert atmosphere storage. The specified conditions, along with hazard statements (causes skin and serious eye irritation), provide clear, actionable data for laboratory safety and procurement planning .

Chemical Handling Stability Procurement

Proven Utility as a Key Intermediate in Potent SARS-CoV 3CLpro Inhibitor Synthesis

A series of 5-sulfonyl isatin derivatives, synthesized using 5-isatinsulfonyl chloride as a critical building block, were evaluated for their ability to inhibit SARS-CoV 3CLpro [1]. Among these derivatives, compound 8k1 exhibited the most potent inhibitory activity, with an IC50 of 1.04 μM [2]. This quantitative potency demonstrates the value of the 5-sulfonyl isatin scaffold in generating biologically active molecules. While a direct head-to-head comparison with other sulfonyl chloride intermediates is not available from this study, the data provide class-level evidence that this specific scaffold can yield sub-micromolar inhibitors, a benchmark for prioritization in antiviral drug discovery programs.

Antiviral Research Medicinal Chemistry Protease Inhibition

High-Impact Application Scenarios for 2,3-Dioxoindoline-5-sulfonyl chloride (CAS 132898-96-5)


Medicinal Chemistry: Generation of Focused 5-Sulfonyl Isatin Libraries for Antiviral and Kinase Inhibitor Discovery

The compound serves as an ideal starting material for the parallel synthesis of sulfonamide, sulfonate, and sulfone libraries. Its reactive sulfonyl chloride group undergoes rapid and high-yielding nucleophilic substitution with a wide range of amines, alcohols, and thiols [1]. This enables the efficient exploration of chemical space around the 5-position of the isatin core, which is critical for optimizing binding interactions with biological targets such as viral proteases (e.g., SARS-CoV 3CLpro, where potent inhibition was demonstrated) and various kinases [2]. The high purity (≥95%) and defined storage conditions (2-8°C) from commercial sources minimize synthetic variability and ensure reproducible library production .

Chemical Biology: Synthesis of Activity-Based Probes and Covalent Inhibitors

The electrophilic sulfonyl chloride moiety can be exploited to create covalent probes for profiling enzyme active sites. By reacting the sulfonyl chloride with a nucleophilic moiety on a target protein (e.g., a catalytic serine or cysteine residue), researchers can generate mechanism-based inhibitors or activity-based probes. The isatin core itself may contribute additional binding affinity or specificity. The well-characterized reactivity and stability profile of 2,3-Dioxoindoline-5-sulfonyl chloride, as documented by vendor specifications, facilitates the controlled synthesis of such targeted covalent inhibitors, which are valuable tools in chemical biology and drug discovery .

Process Chemistry: Late-Stage Functionalization of Complex Molecules

In multi-step synthetic routes, the ability to introduce a reactive sulfonyl chloride handle at a late stage is highly advantageous. 2,3-Dioxoindoline-5-sulfonyl chloride can be employed in convergent synthetic strategies where a pre-formed, complex amine or alcohol nucleophile is coupled with the sulfonyl chloride to rapidly install a 5-sulfonyl isatin moiety. This approach minimizes protecting group manipulations and improves overall synthetic efficiency. The compound's defined storage requirements (2-8°C) ensure that it remains stable and reactive when needed for such critical late-stage transformations .

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